molecular formula C20H18O6 B8396382 2-[(3,4-dimethoxyphenyl)methylene]-6-propionyloxy-3(2H)-benzofuranone

2-[(3,4-dimethoxyphenyl)methylene]-6-propionyloxy-3(2H)-benzofuranone

Cat. No.: B8396382
M. Wt: 354.4 g/mol
InChI Key: HWTDEMYBMLQLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dimethoxyphenyl)methylene]-6-propionyloxy-3(2H)-benzofuranone is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

[2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate

InChI

InChI=1S/C20H18O6/c1-4-19(21)25-13-6-7-14-16(11-13)26-18(20(14)22)10-12-5-8-15(23-2)17(9-12)24-3/h5-11H,4H2,1-3H3

InChI Key

HWTDEMYBMLQLRS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 2-[(3,4-dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone 0.525 g was dissolved in pyridine 5 ml, propionyl chloride 0.218 ml was added, and the mixture was refluxed for 1.5 hours. The reaction mixture was cooled to room temperature, ethyl acetate 50 ml was added, and the mixture was washed with 2N-hydrochloric acid 50 ml, saturated sodium bicarbonate solution 50 ml, and a saturated sodium chloride solution 50 ml. The ethyl acetate solution was dehydrated with anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1) and the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure to obtain crystals. The crystals were dried over phosphorous pentoxide at a temperature of 60° C. for five hours under reduced pressure to obtain the desired compound 311.6 mg.
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.218 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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